molecular formula C10H11NO B1204684 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one CAS No. 1198-15-8

1-Methyl-1,2,3,4-tetrahydroquinolin-4-one

Cat. No.: B1204684
CAS No.: 1198-15-8
M. Wt: 161.2 g/mol
InChI Key: PFRCTAQFFQYTKL-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methyl group at the first position and a ketone group at the fourth position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinolin-4-one has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroquinolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neurons from oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species . This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation . Additionally, it inhibits both MAO-A and MAO-B enzyme activities, leading to increased levels of neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable, but its effects can change with prolonged exposure. For instance, long-term studies have shown that it can maintain its neuroprotective properties over extended periods, although its efficacy may decrease due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and antidepressant-like effects, while higher doses can lead to toxicity and adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO and COMT, influencing the metabolism of neurotransmitters . This interaction can affect metabolic flux and alter metabolite levels, which may have significant implications for its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may direct it to specific compartments, enhancing its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. For instance, the reaction of phenylethylamine with formaldehyde in the presence of hydrochloric acid can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroquinolin-4-one can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a ketone group on the tetrahydroquinoline ring makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-methyl-2,3-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRCTAQFFQYTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282592
Record name 2,3-Dihydro-1-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-15-8
Record name 2,3-Dihydro-1-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2,3,4-tetrahydroquinolin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one in organic synthesis?

A: this compound serves as a valuable starting material for synthesizing complex molecules, particularly naturally occurring alkaloids. Its structure allows for various chemical transformations, making it a versatile building block. The research highlights its utility in a simple and efficient synthesis of cryptosanguinolentines [], demonstrating its potential in natural product synthesis and medicinal chemistry.

Q2: What is the reaction mechanism involved when this compound is used to synthesize cryptosanguinolentines?

A: The synthesis of cryptosanguinolentines using this compound proceeds through a condensation reaction with aryl hydrazines. This reaction likely occurs through a nucleophilic addition-elimination mechanism. The aryl hydrazine acts as a nucleophile, attacking the carbonyl group of this compound. This is followed by dehydration, leading to the formation of the cryptosanguinolentine scaffold [].

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